3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea
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Overview
Description
3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea is a synthetic organic compound characterized by the presence of adamantane and thiourea functional groups. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while thiourea is an organosulfur compound with a wide range of applications in organic synthesis. The combination of these groups in a single molecule imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride (SOCl₂) to form adamantane-1-carbonyl chloride.
Reaction with 4-(3-Hydroxyadamantan-1-yl)aniline: The adamantane-1-carbonyl chloride is then reacted with 4-(3-hydroxyadamantan-1-yl)aniline in the presence of a base such as triethylamine (Et₃N) to form the corresponding amide.
Formation of Thiourea Derivative: The amide is subsequently reacted with ammonium thiocyanate (NH₄SCN) in the presence of a catalyst such as hydrochloric acid (HCl) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the compound’s binding affinity and stability, while the thiourea group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Similar structure but lacks the thiourea group.
4-(3-Hydroxyadamantan-1-yl)aniline: Similar structure but lacks the carbonyl and thiourea groups.
N-(Adamantan-1-yl)thiourea: Similar structure but lacks the phenyl and hydroxyl groups.
Uniqueness
3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea is unique due to the presence of both adamantane and thiourea groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[[4-(3-hydroxy-1-adamantyl)phenyl]carbamothioyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2S/c31-24(26-9-17-5-18(10-26)7-19(6-17)11-26)30-25(33)29-23-3-1-22(2-4-23)27-12-20-8-21(13-27)15-28(32,14-20)16-27/h1-4,17-21,32H,5-16H2,(H2,29,30,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWILNDAHDNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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